molecular formula C12H18N2O11V+ B10780516 VO-Ohpic trihydrate

VO-Ohpic trihydrate

Cat. No.: B10780516
M. Wt: 417.22 g/mol
InChI Key: OWDNSCJMZFXFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VO-Ohpic trihydrate is a highly selective small-molecule inhibitor of phosphatase and tensin homologue deleted on chromosome 10 (PTEN). It has an IC50 value of 35 nanomolar, making it a potent inhibitor. PTEN is a lipid phosphatase that plays a crucial role in regulating cell proliferation, survival, and insulin signaling. The inhibition of PTEN by this compound has significant implications for enhancing insulin sensitivity and overcoming insulin resistance, which is beneficial for diabetes therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

VO-Ohpic trihydrate is synthesized through a series of chemical reactions involving vanadium-based compounds. The synthesis typically involves the reaction of vanadates with organic ligands such as 3-hydroxy-2-pyridinecarboxylate. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired vanadium complex .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification processes to obtain high-purity this compound. The compound is then crystallized and dried to obtain the trihydrate form .

Chemical Reactions Analysis

Types of Reactions

VO-Ohpic trihydrate primarily undergoes inhibition reactions with PTEN. It does not significantly participate in oxidation, reduction, or substitution reactions under normal conditions. The primary reaction involves the binding of this compound to the active site of PTEN, inhibiting its lipid phosphatase activity .

Common Reagents and Conditions

The inhibition reaction of this compound with PTEN typically occurs in aqueous solutions at physiological pH. The compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. The reaction conditions include incubation at room temperature for a specified duration to allow for effective inhibition .

Major Products Formed

The primary product of the reaction between this compound and PTEN is the inhibited PTEN enzyme. This inhibition leads to increased levels of phosphatidylinositol 3,4,5-triphosphate (PIP3) in cells, which subsequently activates downstream signaling pathways such as the Akt pathway .

Scientific Research Applications

VO-Ohpic trihydrate has a wide range of scientific research applications:

Mechanism of Action

VO-Ohpic trihydrate exerts its effects by inhibiting the lipid phosphatase activity of PTEN. PTEN normally dephosphorylates phosphatidylinositol 3,4,5-triphosphate (PIP3) to phosphatidylinositol 4,5-biphosphate, thereby regulating the levels of PIP3 in cells. By inhibiting PTEN, this compound increases PIP3 levels, leading to the activation of downstream signaling pathways such as the Akt pathway. This activation promotes cell survival, proliferation, and glucose uptake .

Comparison with Similar Compounds

VO-Ohpic trihydrate is unique in its high selectivity and potency as a PTEN inhibitor. Similar compounds include:

  • Perphenazine-d 8 dihydrochloride
  • BL-1020 mesylate
  • Spinacetin
  • Zotepine
  • Emedastine difumarate
  • Cipralisant (enantiomer)
  • Doxepin-d 3 hydrochloride
  • A-317920
  • Alcaftadine (Standard)
  • ST-1006
  • Chlorphenoxamine
  • Mizolastine (Standard)
  • Clemastine-d 5 fumarate

These compounds also target PTEN or related pathways but may differ in their selectivity, potency, and specific applications .

Properties

Molecular Formula

C12H18N2O11V+

Molecular Weight

417.22 g/mol

IUPAC Name

hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate

InChI

InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1

InChI Key

OWDNSCJMZFXFMO-UHFFFAOYSA-N

Canonical SMILES

[H+].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O

Origin of Product

United States

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